molecular formula C11H14N4O3S B12122437 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12122437
M. Wt: 282.32 g/mol
InChI Key: MCQIIOCDFMRIGV-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known by its IUPAC name, is a synthetic organic compound. Its chemical structure consists of a pyrrolidinone ring, a thiadiazole ring, and an amide functional group. The compound’s systematic name reflects its substituents and connectivity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 5-ethyl-1,3,4-thiadiazole-2-carbonyl chloride. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product.

Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. Temperature, pH, and stoichiometry play crucial roles in achieving high yields.

Industrial Production: While industrial-scale production methods are proprietary, pharmaceutical companies often employ efficient and scalable synthetic processes to manufacture this compound.

Chemical Reactions Analysis

Reactivity: 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the thiadiazole ring.

    Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.

    Amide Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to sulfoxide or sulfone derivatives, while reduction yields the alcohol form.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug design due to its diverse reactivity.

    Biological Studies: Researchers explore its interactions with enzymes and receptors.

    Materials Science: Its unique structure may contribute to novel materials.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely modulates specific biological pathways, affecting cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, its combination of pyrrolidinone and thiadiazole moieties sets it apart. Similar compounds include other pyrrolidinones and thiadiazoles used in drug discovery and materials science.

Properties

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C11H14N4O3S/c1-2-8-13-14-11(19-8)12-7(16)5-6-15-9(17)3-4-10(15)18/h2-6H2,1H3,(H,12,14,16)

InChI Key

MCQIIOCDFMRIGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCN2C(=O)CCC2=O

Origin of Product

United States

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